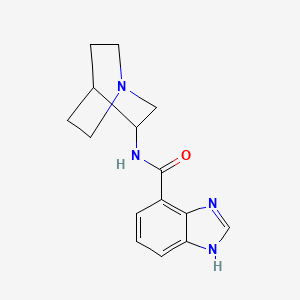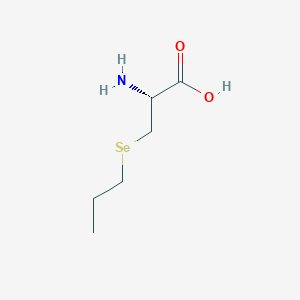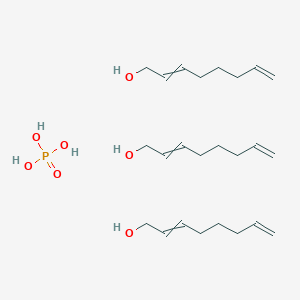
Phosphoric acid--octa-2,7-dien-1-ol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–octa-2,7-dien-1-ol (1/3) is a compound with the molecular formula C24H45O7P and a molecular weight of 476.584 g/mol It is a derivative of octa-2,7-dien-1-ol, a compound characterized by the presence of two double bonds in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–octa-2,7-dien-1-ol (1/3) typically involves the reaction of octa-2,7-dien-1-ol with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the double bonds.
Catalysts: Acidic catalysts to facilitate the esterification process.
Solvents: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and controlled environments ensures the production of high-quality phosphoric acid–octa-2,7-dien-1-ol (1/3).
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–octa-2,7-dien-1-ol (1/3) can undergo various chemical reactions, including:
Oxidation: The double bonds in the octa-2,7-dien-1-ol moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl or acyl phosphates.
Applications De Recherche Scientifique
Phosphoric acid–octa-2,7-dien-1-ol (1/3) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphate groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of phosphoric acid–octa-2,7-dien-1-ol (1/3) involves its interaction with molecular targets through its phosphate group and double bonds. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The double bonds can undergo addition reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octa-2,7-dien-1-ol: The parent compound without the phosphate group.
Phosphoric acid–octa-2,7-dien-1-ol (1/2): A similar compound with a different stoichiometric ratio of phosphoric acid.
Octa-2,7-dien-1-ol, propanoic acid: Another derivative with a propanoic acid group instead of phosphoric acid.
Uniqueness
Phosphoric acid–octa-2,7-dien-1-ol (1/3) is unique due to the presence of both a phosphate group and double bonds, which confer distinct chemical reactivity and potential applications. Its ability to participate in phosphorylation and addition reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
176533-62-3 |
|---|---|
Formule moléculaire |
C24H45O7P |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
octa-2,7-dien-1-ol;phosphoric acid |
InChI |
InChI=1S/3C8H14O.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2,6-7,9H,1,3-5,8H2;(H3,1,2,3,4) |
Clé InChI |
FETIOROJEMSSIB-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCO.C=CCCCC=CCO.C=CCCCC=CCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
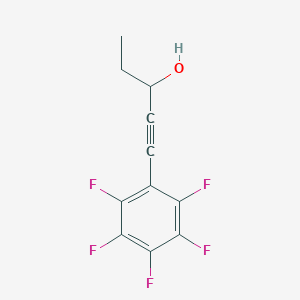
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
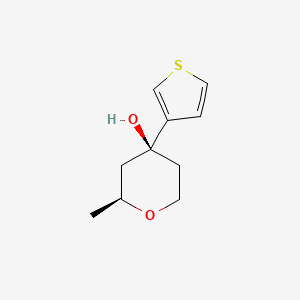
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)

![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
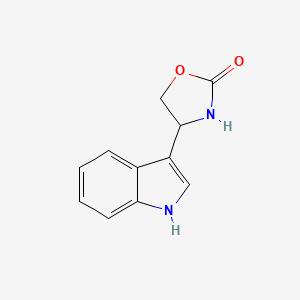
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
